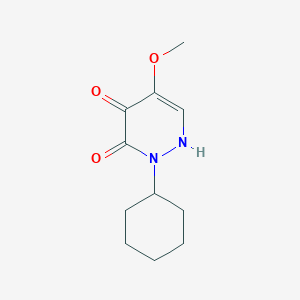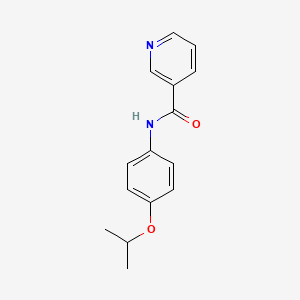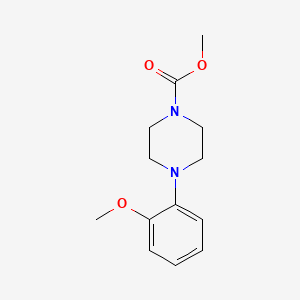
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone, also known as CHMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. CHMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone acts as a competitive inhibitor of ribonucleotide reductase, binding to the enzyme's active site and preventing the conversion of nucleotides into deoxynucleotides. This inhibition disrupts the balance of dNTPs, leading to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone as a research tool is its potent inhibition of ribonucleotide reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, the use of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone in lab experiments is limited by its toxicity and low solubility, which can make it difficult to administer at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater efficacy and fewer side effects than 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. Additionally, the neuroprotective properties of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms underlying these effects and to develop effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone with a suitable reagent, such as thionyl chloride or phosphorus oxychloride. The resulting product can be further purified using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential use in cancer therapy. Ribonucleotide reductase is a key enzyme involved in the production of DNA, and its inhibition by 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Propriétés
IUPAC Name |
2-cyclohexyl-5-methoxy-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJCJJQZFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)
![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)